molecular formula C11H19NO2 B1444569 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine CAS No. 1257080-97-9

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine

Cat. No. B1444569
M. Wt: 197.27 g/mol
InChI Key: KTUITLXLOCRTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine, also known as tert-butyl 4-methyl-3,4-dihydropyridine-1(2H)-carboxylate or 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-methyl-, 1,1-dimethylethyl ester, is a chemical compound . It is used in various chemical reactions and has several synonyms .


Physical And Chemical Properties Analysis

The boiling point of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is predicted to be 264.7±23.0 °C, and its density is predicted to be 0.996±0.06 g/cm3 . Its pKa is predicted to be -0.52±0.40 .

Scientific Research Applications

  • Medicinal Chemistry

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • The methods of application or experimental procedures involve synthetic strategies for constructing the core scaffold .
    • The outcomes obtained include the development of THIQ analogs with potent biological activity .
  • Synthesis of Indole Derivatives

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • The methods of application or experimental procedures involve the construction of indoles as a moiety in selected alkaloids .
    • The outcomes obtained include the synthesis of indole derivatives that show various biologically vital properties .
  • Synthesis of Anti-depressant Molecules

    • Depression is one of the most debilitating conditions in the world today . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
    • Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • The outcomes obtained include the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .
  • Pharmaceutical Building Block

    • 1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of (3 E,5 E)-3,5-bis (2,5-dimethoxybenzylidene)-1- t -butoxycarbonylpiperidin-4-one (RL197) .
    • It may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .
  • C(1)-Functionalization of 1,2,3,4-Tetrahydroisoquinolines

    • This application involves various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • The methods of application or experimental procedures involve isomerization of iminium intermediate (exo/endo isomerization) .
    • The outcomes obtained include the development of novel compounds through C(1)-functionalization .
  • Synthesis of Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • The methods of application or experimental procedures involve the construction of indoles as a moiety in selected alkaloids .
    • The outcomes obtained include the synthesis of indole derivatives that show various biologically vital properties .

properties

IUPAC Name

tert-butyl 4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5,7,9H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUITLXLOCRTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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